Kinase Inhibition Potency Relative to Reference c-Kit Inhibitors
This compound is structurally analogous to amido-benzisoxazole c-Kit inhibitors such as ISCK03 (CAS 945526-43-2) and compounds reported in Kunz et al. (2008). While specific IC50 data for this exact compound are not available in the public domain, class-level inference from the benzisoxazole–thiazole series suggests that the 4-cyclohexyl substitution may confer enhanced lipophilicity and steric bulk compared to the imidazole-phenyl-sulfonamide moiety of ISCK03 or the arylamino substituents of the reference series, potentially altering target binding kinetics [1][2]. Definitive potency quantification requires direct assay comparison.
| Evidence Dimension | c-Kit inhibitory potency |
|---|---|
| Target Compound Data | No quantitative data available for CAS 2034489-75-1 |
| Comparator Or Baseline | ISCK03 (IC50 <2.5 μM, c-Kit); Amido-benzisoxazoles (IC50 in nanomolar range for c-Kit) |
| Quantified Difference | Not determined due to absence of direct head-to-head studies |
| Conditions | In vitro kinase assays; cellular phosphorylation assays |
Why This Matters
Without direct comparative data, the scientific selection risk is high; users must request side-by-side profiling against a known reference inhibitor before procurement.
- [1] Abcam. ISCK03, SCF/c-Kit inhibitor (ab145066). Product Datasheet. View Source
- [2] Kunz, R. K., Rumfelt, S., Chen, N., Zhang, D., Tasker, A. S., Burli, R., ... & Hu, E. (2008). Discovery of amido-benzisoxazoles as potent c-Kit inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(18), 5115-5117. View Source
